N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound features a triazole core substituted at position 1 with a 5-methylthiazol-2-yl group and at position 4 with a carboxamide linked to a 2-amino-2-oxoethyl moiety. Its structural design integrates heterocyclic components (thiazole and triazole) known for modulating biological activity, particularly in anticancer and antimicrobial contexts.
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methyl-1,3-thiazol-2-yl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-5-3-13-10(19-5)16-6(2)8(14-15-16)9(18)12-4-7(11)17/h3H,4H2,1-2H3,(H2,11,17)(H,12,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRUKEGUFFLJWPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)N2C(=C(N=N2)C(=O)NCC(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-amino-2-oxoethyl)-5-methyl-1-(5-methylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide, with the CAS number 1251564-38-1, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
The compound's molecular formula is with a molecular weight of 280.31 g/mol. It features a triazole ring and a thiazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N6O2S |
| Molecular Weight | 280.31 g/mol |
| CAS Number | 1251564-38-1 |
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with triazole precursors. Detailed synthetic pathways have been documented in literature, emphasizing the importance of the structural integrity of both the thiazole and triazole components for biological activity.
Anticancer Activity
Several studies have reported on the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that triazole compounds exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing thiazole and triazole rings can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism often involves interference with bacterial cell wall synthesis or function .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- DNA Interaction : Similar compounds have shown the ability to form metal complexes that bind competitively to DNA, potentially disrupting replication processes .
- Receptor Modulation : The interaction with cellular receptors can lead to altered signaling pathways that affect cell survival and proliferation.
Study 1: Anticancer Evaluation
In a study assessing various triazole derivatives for anticancer activity, it was found that compounds with structural similarities to N-(2-amino-2-oxoethyl)-5-methyltriazoles exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 1.1 µM to 4.24 µM .
Study 2: Antimicrobial Assessment
Another investigation into the antimicrobial potential of thiazole-containing compounds revealed that derivatives demonstrated strong inhibition against S. aureus with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Comparison with Similar Compounds
Structural Analogues with Thiazole/Triazole Hybrids
- 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structure: Lacks the carboxamide and amino-oxoethyl groups; instead, it has a carboxylic acid at position 3. Activity: Exhibited 40% growth inhibition (GP = 62.47%) against NCI-H522 lung cancer cells.
- 5-Methyl-1-(5-(3-methylbenzyl)thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structure: Features a bulky 3-methylbenzyl substituent on the thiazole ring. Activity: Moderate inhibition (GP = 62.47%) against NCI-H522 cells. Key Difference: Bulky substituents may hinder membrane permeability, whereas the target compound’s methyl-thiazole and amino-oxoethyl groups balance lipophilicity and solubility .
Triazole Carboxamides with Varied Substituents
- 5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Contains a carbamoylmethyl group at position 1 and an unsubstituted triazole. Activity: Targets bacterial SOS response, indicating divergent biological pathways compared to the anticancer focus of the target compound. Key Difference: The lack of a thiazole ring and methyl group at position 5 reduces structural complexity and target specificity .
- 5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Substituted with o-tolyl and naphthyl groups. Activity: Part of a series with Wnt/β-catenin signaling inhibition but uncharacterized potency. Key Difference: Aromatic substituents increase molecular weight (>350 g/mol) and may reduce solubility compared to the target compound’s thiazole and amino-oxoethyl motifs .
Compounds with Modified Side Chains
- Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate (): Structure: Ethyl ester with a phenylamino-oxoethyl side chain. Activity: Inhibited NCI-H522 cells by 69.80%. Key Difference: Esterification reduces hydrolytic stability compared to the carboxamide in the target compound, which may enhance metabolic resistance .
- 5-Amino-1-(2-chlorobenzyl)-N-(thiophen-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide (): Structure: Chlorobenzyl and thienylmethyl substituents. Properties: Molecular weight 347.8 g/mol; higher logP due to aromatic groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
